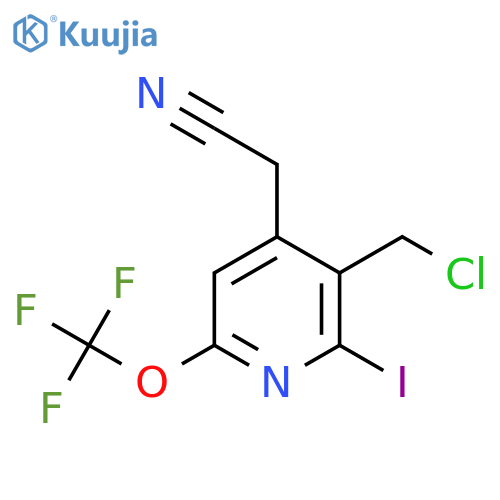

Cas no 1803961-38-7 (3-(Chloromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-acetonitrile)

1803961-38-7 structure

商品名:3-(Chloromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-acetonitrile

CAS番号:1803961-38-7

MF:C9H5ClF3IN2O

メガワット:376.501483678818

CID:4837009

3-(Chloromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-acetonitrile 化学的及び物理的性質

名前と識別子

-

- 3-(Chloromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-acetonitrile

-

- インチ: 1S/C9H5ClF3IN2O/c10-4-6-5(1-2-15)3-7(16-8(6)14)17-9(11,12)13/h3H,1,4H2

- InChIKey: GSIMGROFGPGBJZ-UHFFFAOYSA-N

- ほほえんだ: IC1=C(CCl)C(CC#N)=CC(=N1)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 306

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 45.9

3-(Chloromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029089678-1g |

3-(Chloromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-acetonitrile |

1803961-38-7 | 97% | 1g |

$1,534.70 | 2022-04-02 |

3-(Chloromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-acetonitrile 関連文献

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

1803961-38-7 (3-(Chloromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-acetonitrile) 関連製品

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 4770-00-7(3-cyano-4-nitroindole)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬